molecular formula C31H32F2N2O4 B1192802 GSK002

GSK002

货号: B1192802
分子量: 534.6038
InChI 键: FCHYUVWFDGOTFV-NDEPHWFRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GSK002 is a second-generation allosteric HIV integrase inhibitor (ALLINI) that targets the catalytic core domain (CCD) of HIV-1 integrase (IN). Its primary mechanism involves disrupting viral replication by promoting aberrant IN multimerization, which prevents proper integration of viral DNA into the host genome and impairs virion maturation . Structural studies reveal that GSK002 binds at the IN dimer interface, inducing conformational changes that sterically hinder interactions between the CCD and C-terminal domain (CTD) of IN. This disrupts IN’s functional oligomerization, leading to aggregation and loss of enzymatic activity .

GSK002 exhibits broad anti-HIV activity, with half-maximal inhibitory concentrations (IC₅₀) ranging from <0.5 μM to >500 μM across diverse HIV-1 isolates . However, its potency is highly dependent on IN sequence variations, particularly at residues 124 and 125, which influence ligand binding and resistance profiles .

属性

分子式

C31H32F2N2O4

分子量

534.6038

IUPAC 名称

(2S)-2-(tert-Butoxy)-2-(1-(3,4-difluorobenzyl)-6-methyl-4-(5-methylchroman-6-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)acetic acid

InChI

InChI=1S/C31H32F2N2O4/c1-17-20-7-6-14-38-25(20)11-9-21(17)27-22-12-13-35(16-19-8-10-23(32)24(33)15-19)29(22)34-18(2)26(27)28(30(36)37)39-31(3,4)5/h8-13,15,28H,6-7,14,16H2,1-5H3,(H,36,37)/t28-/m0/s1

InChI 键

FCHYUVWFDGOTFV-NDEPHWFRSA-N

SMILES

O=C(O)[C@@H](OC(C)(C)C)C1=C(C)N=C(N(CC2=CC=C(F)C(F)=C2)C=C3)C3=C1C4=C(C)C(CCCO5)=C5C=C4

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

GSK002;  GSK-002;  GSK 002

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Potency and Resistance Profiles

The table below compares GSK002 with key ALLINIs, including GSK1264 (a first-generation ALLINI) and BI-D , based on biochemical and virological

Compound IC₅₀ Range (μM) Key Resistance Mutations Cross-Resistance
GSK002 0.5 – >500 K20R, A124N/T, T125X, K188R Partial
GSK1264 2 – 100 A205T, T124N, W131C Partial
BI-D 1 – 50 Q208H, E212K, F181Y Limited
  • GSK1264 vs. GSK002 :

    • GSK1264 demonstrates narrower IC₅₀ variability (2–100 μM) but lower upper-limit resistance (>500 μM for GSK002) .
    • Resistance mutations differ significantly: GSK002 resistance is driven by substitutions at positions 124/125 (e.g., A124N/T125S), while GSK1264 resistance involves distal residues (e.g., W131C) .
    • Cross-resistance occurs in long-term passaged variants, where dual-resistant strains exhibit IC₅₀ > 100 μM for both compounds .
  • BI-D vs. GSK002: BI-D shows more consistent potency (1–50 μM) but lacks efficacy against variants with CTD substitutions (e.g., Y226A, W235A) that disrupt ALLINI-induced aggregation . BI-D resistance mutations (e.g., Q208H) map to regions distinct from GSK002’s binding site, suggesting non-overlapping escape mechanisms .

Structural and Mechanistic Differences

  • Binding Interface :
    • GSK002 induces a ~0.5 Å shift in its azaindole core and a 1 Å displacement of its difluorobenzyl group when bound to IN mutants (e.g., A124N/T125S), reducing contact with the CTD .
    • GSK1264 forms stable interactions with IN’s α1 helix but is less sensitive to CTD steric clashes due to its compact structure .
  • Resistance Mechanisms :
    • Larger side chains at residues 124/125 (e.g., A124N) create steric clashes with GSK002, disrupting its binding pocket .
    • In contrast, GSK1264 resistance arises from mutations (e.g., W131C) that destabilize the IN polymer lattice without directly affecting ligand binding .

Cross-Reactivity and Limitations

  • Both GSK002 and GSK1264 fail to inhibit IN variants with CTD substitutions (e.g., Y226A, W235A), which abolish strand transfer activity and ALLINI-induced aggregation .
  • GSK002’s broad IC₅₀ range highlights its susceptibility to natural IN polymorphisms, limiting its utility in genetically diverse HIV populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK002
Reactant of Route 2
GSK002

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。